molecular formula C8H9NO3 B1662545 (S)-3-Hydroxyphenylglycine CAS No. 71301-82-1

(S)-3-Hydroxyphenylglycine

Cat. No. B1662545
CAS RN: 71301-82-1
M. Wt: 167.16 g/mol
InChI Key: DQLYTFPAEVJTFM-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Hydroxyphenylglycine is an amino acid derivative that has gained significant attention in recent years due to its potential applications in scientific research. It is a chiral compound that exists in two enantiomeric forms, (S)- and (R)-3-hydroxyphenylglycine. In

Scientific Research Applications

Biosynthesis in Peptide Natural Products

(S)-3-Hydroxyphenylglycine plays a significant role in the formation of various peptide natural products, including glycopeptide antibiotics and biologically active linear and cyclic peptides. Research has delved into the biosynthesis gene clusters of specific antibiotics, contributing to a deeper understanding of the biosynthesis of this and similar non-proteinogenic aromatic amino acids, highlighting their importance in medicinal chemistry (Rashed S Al Toma et al., 2015).

Enzymatic Synthesis in Antibiotics

The microbial enzymatic synthesis of D-p-hydroxyphenylglycine, a variant of (S)-3-Hydroxyphenylglycine, has been extensively researched for its role as a precursor in semisynthetic penicillin and cephalosporin. This research includes methods to optimize the strains producing relevant enzymes and advances in genetic engineering (Zhu Bao-cheng, 2003).

Role in Antibiotic Biosynthesis

(S)-3-Hydroxyphenylglycine is crucial in certain peptidic natural products synthesized by non-ribosomal peptide synthetases, particularly in the vancomycin group of antibiotics. It contributes structurally to the formation of heptapeptide aglycones and serves as a glycosylation site. The biosynthesis pathway has been elucidated, revealing its synthesis from prephenate through a four-enzyme pathway (B. Hubbard et al., 2000).

Analysis of Synthetic Processes

Molecular Building-Block in Pharmaceuticals

(S)-3-Hydroxyphenylglycine serves as an important chiral molecular building-block for various pharmaceuticals, including antibiotics. The advancement in biotechnological production processes, like whole-cell immobilization technology, has been explored to enhance the synthesis efficiency of its derivatives for pharmaceutical applications (Yuan Jin et al., 2016).

properties

IUPAC Name

(2S)-2-amino-2-(3-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-7(8(11)12)5-2-1-3-6(10)4-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLYTFPAEVJTFM-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Hydroxyphenylglycine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
C Thomsen, E Boel, PD Suzdak - European Journal of Pharmacology …, 1994 - Elsevier
The functional effects of phenylglycine analogs on metabotropic glutamate receptor (mGluR) subtypes mGluR 1α , mGluR 2 and mGluR 4 were examined. (S)-4-Carboxyphenylglycine (…
Number of citations: 170 www.sciencedirect.com
EF Birse, SA Eaton, DE Jane, PLSJ Jones, RHP Porter… - Neuroscience, 1993 - Elsevier
The possible roles of G-protein coupled metabotropic glutamate receptors in central nervous function are currently the focus of intensive investigation. The complexity of effects …
Number of citations: 175 www.sciencedirect.com
LR Merlin, RKS Wong - Journal of Neurophysiology, 1997 - journals.physiology.org
Merlin, Lisa R. and Robert KSWong. Role of group I metabotropic glutamate receptors in the patterning of epileptiform activities in vitro. J. Neurophysiol. 78: 539–544, 1997. In guinea …
Number of citations: 142 journals.physiology.org
SP Yu, SL Sensi, LM Canzoniero… - The Journal of …, 1997 - Wiley Online Library
1. Modulation of NMDA receptors by metabotropic glutamate receptors (mGluRs) in cultured mouse cortical neurons was investigated using whole‐cell and single‐channel recordings. 2…
Number of citations: 112 physoc.onlinelibrary.wiley.com
V Mutel, GJ Ellis, G Adam, S Chaboz… - Journal of …, 2000 - Wiley Online Library
We have investigated the binding properties of[ 3 H]quisqualate to rat metabotropic glutamate (mGlu) 1a and 5areceptors and to rat and human brain sections. Saturation isotherms …
Number of citations: 76 onlinelibrary.wiley.com
JP Tizzano, KI Griffey, DR Helton, MJ Kallman… - …, 1996 - infona.pl
… In this study, the effects of S-3-hydroxyphenylglycine (S-3HPG), S-4-carboxyphenylglycine (S-4CPG), S-4-carboxy-3-hydroxyphenylglycine (S-4C3HPG), and ( - ) or ( + ) methyl-4-…
Number of citations: 1 www.infona.pl
SC Chuang, R Bianchi… - Journal of …, 2000 - journals.physiology.org
A unique property of the group I metabotropic glutamate receptor (mGluR)-induced depolarization in hippocampal cells is that the amplitude of the depolarization is larger when the …
Number of citations: 87 journals.physiology.org
H Schaffhauser, J de Barry, H Muller, MP Heitz… - European journal of …, 1997 - Elsevier
3,5-dihydroxyphenylglycine (DHPG), (S)-3-hydroxyphenylglycine and (S)-4-carboxy-3-hydroxyphenylglycine (S-4C3HPG) stimulated phosphoinositide hydrolysis in neonatal rat cortical …
Number of citations: 14 www.sciencedirect.com
M Pampillo, T Scimonelli, BH Duvilanski, ME Celis… - Neuroscience …, 2002 - Elsevier
The aim of the present study was to investigate the effect of metabotropic glutamate receptor (mGluR) activation on gamma-aminobutyric acid (GABA) and α-melanocyte stimulating …
Number of citations: 14 www.sciencedirect.com
BJ Amos, M Chesler - Journal of neurophysiology, 1998 - journals.physiology.org
… The ACPD response was mimicked by S-3-hydroxyphenylglycine (3-HPG) and by (s)-4-carboxy-3-hydroxyphenylglycine (4C-3HPG) but was not blocked by α-methyl-4-…
Number of citations: 23 journals.physiology.org

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